Anticancer Derivative Potency: Morpholine Hydrazone Scaffold from 5-Morpholino-2-thiophenecarbaldehyde
Derivatization of 5-morpholino-2-thiophenecarbaldehyde into morpholine hydrazone scaffolds yields compounds with potent and quantifiable in vitro anticancer activity [1]. The synthesized hydrazone derivative (compound 8) exhibited an IC50 of 1.26 ± 0.34 μmol/L against the MCF-7 breast cancer cell line, demonstrating superior potency to the clinical standard Tamoxifen (IC50 = 11.00 ± 0.40 μmol/L) [1]. This represents an approximately 8.7-fold improvement in potency relative to the standard-of-care comparator. The activity is attributed to the specific morpholine-thiophene core scaffold provided by the parent aldehyde.
| Evidence Dimension | Cytotoxicity against MCF-7 cell line (IC50) |
|---|---|
| Target Compound Data | Derivative of 5-morpholino-2-thiophenecarbaldehyde (compound 8): IC50 = 1.26 ± 0.34 μmol/L |
| Comparator Or Baseline | Tamoxifen (standard-of-care): IC50 = 11.00 ± 0.40 μmol/L |
| Quantified Difference | Approximately 8.7-fold more potent than Tamoxifen |
| Conditions | MCF-7 human breast adenocarcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
Procurement of this aldehyde enables synthesis of hydrazone derivatives with potency metrics that significantly exceed the clinical benchmark, a critical consideration for medicinal chemistry programs targeting breast cancer.
- [1] Taha M, Ali Shah SA, Afifi M, et al. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. Chinese Chemical Letters. 2017;28(3):607-611. DOI: 10.1016/j.cclet.2016.10.020. View Source
